2-(Propan-2-yloxy)ethane-1-sulfinyl chloride
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Overview
Description
2-(Propan-2-yloxy)ethane-1-sulfinyl chloride is an organic compound with the molecular formula C5H11ClO2S. It is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a sulfinyl chloride group, which makes it reactive and useful in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride typically involves the reaction of 2-(Propan-2-yloxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfinyl chloride group. The general reaction scheme is as follows:
2-(Propan-2-yloxy)ethanol+SOCl2→2-(Propan-2-yloxy)ethane-1-sulfinyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.
Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfinyl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Sulfinamides, sulfinates, and sulfinyl ethers.
Oxidation Products: Sulfonyl chlorides.
Reduction Products: Sulfinyl compounds.
Scientific Research Applications
2-(Propan-2-yloxy)ethane-1-sulfinyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfinyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group can undergo nucleophilic substitution, where a nucleophile attacks the sulfur atom, displacing the chloride ion. The compound can also participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinyl chloride group.
2-(Propan-2-yloxy)ethane-1-thiol: Contains a thiol group instead of a sulfinyl chloride group.
2-(Propan-2-yloxy)ethane-1-amine: Contains an amine group instead of a sulfinyl chloride group.
Uniqueness
2-(Propan-2-yloxy)ethane-1-sulfinyl chloride is unique due to its sulfinyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry for introducing sulfinyl groups into molecules, a feature not shared by its similar compounds.
Properties
Molecular Formula |
C5H11ClO2S |
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Molecular Weight |
170.66 g/mol |
IUPAC Name |
2-propan-2-yloxyethanesulfinyl chloride |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2)8-3-4-9(6)7/h5H,3-4H2,1-2H3 |
InChI Key |
QJUXUJLHRJGIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCS(=O)Cl |
Origin of Product |
United States |
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